Cas no 1159976-71-2 (3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one)
![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one structure](https://www.kuujia.com/scimg/cas/1159976-71-2x500.png)
3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 3-ethyl-5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 3-ETHYL-5-(3-(4-METHOXYPHENYL)PROP-2-ENYLIDENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
- 3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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- MDL: MFCD00170156
- Inchi: 1S/C15H15NO2S2/c1-3-16-14(17)13(20-15(16)19)6-4-5-11-7-9-12(18-2)10-8-11/h4-10H,3H2,1-2H3
- InChI Key: AYIXBONFEYZKDO-UHFFFAOYSA-N
- SMILES: S1C(N(C(C1=CC=CC1C=CC(=CC=1)OC)=O)CC)=S
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 437
- XLogP3: 4
- Topological Polar Surface Area: 86.9
3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB160018-1 g |
3-Ethyl-5-(3-(4-methoxyphenyl)prop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one |
1159976-71-2 | 1g |
€211.30 | 2023-05-08 | ||
abcr | AB160018-5g |
3-Ethyl-5-(3-(4-methoxyphenyl)prop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one; . |
1159976-71-2 | 5g |
€377.50 | 2024-06-12 | ||
abcr | AB160018-5 g |
3-Ethyl-5-(3-(4-methoxyphenyl)prop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one |
1159976-71-2 | 5g |
€377.50 | 2023-05-08 | ||
abcr | AB160018-10 g |
3-Ethyl-5-(3-(4-methoxyphenyl)prop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one |
1159976-71-2 | 10g |
€482.50 | 2023-05-08 | ||
abcr | AB160018-10g |
3-Ethyl-5-(3-(4-methoxyphenyl)prop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one; . |
1159976-71-2 | 10g |
€482.50 | 2024-06-12 | ||
abcr | AB160018-1g |
3-Ethyl-5-(3-(4-methoxyphenyl)prop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one; . |
1159976-71-2 | 1g |
€211.30 | 2024-06-12 |
3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Related Literature
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2. Water
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
Additional information on 3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Comprehensive Analysis of 3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No. 1159976-71-2)
The compound 3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No. 1159976-71-2) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. Its complex nomenclature reflects its intricate chemical architecture, featuring a thiazolidin-4-one core modified with an ethyl group, a sulfanylidene moiety, and a 3-(4-methoxyphenyl)prop-2-enylidene substituent. This combination of functional groups endows the compound with potential biological activities, making it a subject of interest for drug discovery and development.
Recent studies have highlighted the role of thiazolidinone derivatives in modulating various biological pathways, particularly those related to inflammation and metabolic disorders. The presence of the 4-methoxyphenyl group in CAS No. 1159976-71-2 suggests potential interactions with enzymes or receptors involved in oxidative stress responses, a topic of growing interest in the context of aging and neurodegenerative diseases. Researchers are increasingly exploring such compounds for their antioxidant and neuroprotective properties, aligning with current trends in precision medicine and nutraceutical development.
From a synthetic chemistry perspective, the prop-2-enylidene bridge in this molecule offers opportunities for further derivatization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies. This flexibility is particularly valuable in medicinal chemistry, where small structural modifications can significantly alter pharmacological profiles. The sulfanylidene group also introduces potential metal-chelating properties, which could be exploited in the design of catalysts or bioimaging agents.
The physicochemical properties of 3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one are crucial for its potential applications. Its moderate lipophilicity, conferred by the ethyl and methoxyphenyl groups, suggests reasonable membrane permeability, an important factor for bioavailability in drug development. Computational studies predict that the compound may exhibit interesting electronic properties due to the conjugated system formed by the prop-2-enylidene linkage, making it a candidate for organic electronics applications as well.
In the context of green chemistry, researchers are investigating environmentally friendly synthetic routes to this and related thiazolidinone derivatives. The growing demand for sustainable pharmaceutical production has led to increased interest in catalytic methods and biodegradable precursors for such heterocyclic compounds. This aligns with broader industrial trends toward reducing the environmental impact of chemical manufacturing while maintaining efficiency and yield.
Analytical characterization of CAS No. 1159976-71-2 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structure and purity, which are essential for reliable biological testing. The crystalline nature of many thiazolidinone derivatives facilitates detailed structural analysis, providing insights into molecular packing and potential polymorphic forms that could affect material properties.
Looking forward, the scientific community anticipates expanded research into the applications of 3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one across multiple disciplines. Its unique structural features position it as a versatile scaffold for both pharmaceutical and materials science innovation. As computational methods for molecular docking and property prediction continue to advance, the rational design of derivatives based on this core structure is expected to accelerate, potentially leading to breakthroughs in targeted therapies and functional materials.
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